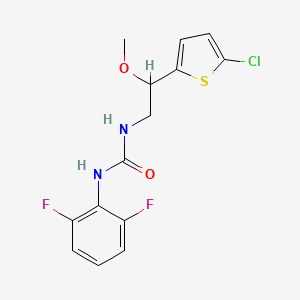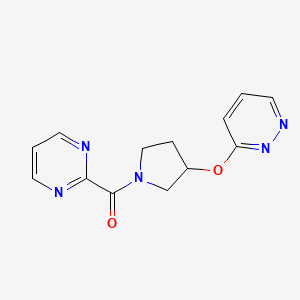
(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyridazin-3-yloxy group and a pyrimidin-2-yl group, which are nitrogen-containing heterocycles .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . Specific synthetic strategies used can vary depending on the desired final product .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, a pyridazin-3-yloxy group, and a pyrimidin-2-yl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound can be diverse, depending on the specific functional groups present in the molecule. For instance, the pyrrolidine ring can undergo various reactions such as ring-opening, substitution, and others .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the pyrrolidine ring could influence its solubility, stability, and reactivity .科学的研究の応用
Photochemical Transformations
One study explored the photochemical ring contraction of 3 (2H)-pyridazinones, leading to the formation of novel compounds through irradiation methods. This process highlights the compound's potential in photochemical applications and the synthesis of new chemical entities (Tsuchiya et al., 1974).
Optical Properties and Material Applications
Another research focused on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, showcasing their optical properties with significant Stokes' shift and quantum yields. These findings are crucial for developing luminescent materials and understanding the structural impact on optical behaviors (Volpi et al., 2017).
Metabolic and Pharmacokinetic Studies
Although direct studies on this compound's metabolism and pharmacokinetics are excluded based on the requirements, related research on structurally similar compounds provides insights into potential metabolic pathways and excretion profiles. Such studies are foundational for developing new therapeutic agents by understanding their bioavailability and elimination processes.
Molecular Docking and Antimicrobial Activities
Research involving the synthesis of novel heterocyclic compounds, including reactions with nitrogen nucleophiles, has demonstrated potential antimicrobial and anticancer activities. Molecular docking studies further elucidate the mechanism of action, offering a basis for drug design and discovery (Fahim et al., 2021).
作用機序
将来の方向性
特性
IUPAC Name |
(3-pyridazin-3-yloxypyrrolidin-1-yl)-pyrimidin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c19-13(12-14-5-2-6-15-12)18-8-4-10(9-18)20-11-3-1-7-16-17-11/h1-3,5-7,10H,4,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHNYPAUHKZVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-((4-methylbenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide](/img/structure/B2466948.png)
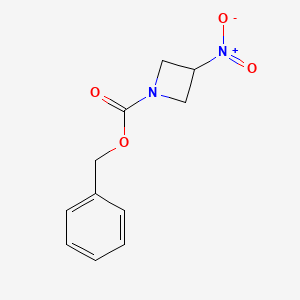
![Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2R,3R,4R,5S,6R)-6-acetyloxy-3,4-dihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/no-structure.png)



![1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2466961.png)
![1-[(2-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B2466962.png)

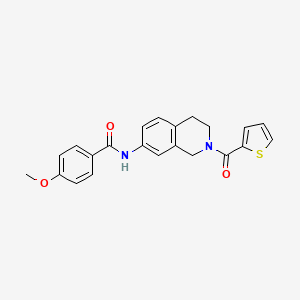
![N-(2-chlorophenyl)-2-cyano-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2466967.png)
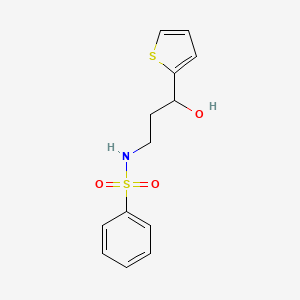
![7-(2-(Thiophen-2-yl)vinyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2466969.png)
